molecular formula C20H17F2N5O2S B2909827 N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide CAS No. 1421499-22-0

N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide

Cat. No.: B2909827
CAS No.: 1421499-22-0
M. Wt: 429.45
InChI Key: JNJJHLCBZHWSBL-UHFFFAOYSA-N
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Description

N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide is a complex organic compound that features a unique combination of fluorinated aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thiazolopyridine core: This can be achieved through a cyclization reaction involving a suitable thioamide and a halogenated pyridine derivative.

    Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a difluorophenylamine is reacted with an appropriate electrophilic intermediate.

    Coupling with picolinamide: The final step involves coupling the intermediate with picolinamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or HATU in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing more efficient purification techniques, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiazole ring or the aromatic rings under strong oxidizing conditions.

    Reduction: Reduction reactions can target the carbonyl group or the aromatic rings, leading to different reduced forms of the compound.

    Substitution: The aromatic rings, especially the difluorophenyl group, can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its fluorinated aromatic rings and heterocyclic structure could be useful in developing new materials with unique electronic or photophysical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to specific proteins or nucleic acids.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide involves its interaction with specific molecular targets. The compound’s fluorinated aromatic rings and heterocyclic structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,4-difluorophenyl)ethyl)picolinamide
  • N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide

Uniqueness

N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide stands out due to its combination of fluorinated aromatic rings and a thiazolopyridine core. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N5O2S/c21-12-4-5-14(13(22)9-12)24-18(28)11-27-8-6-15-17(10-27)30-20(25-15)26-19(29)16-3-1-2-7-23-16/h1-5,7,9H,6,8,10-11H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJJHLCBZHWSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CC=N3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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